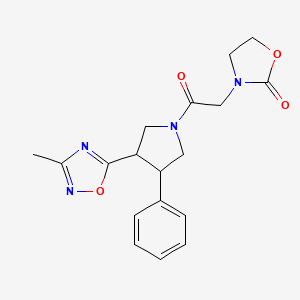

3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antibacterial Activity and Safety Profile

Oxazolidinones, including compounds with a similar structural framework to the specified chemical, are recognized for their potent antibacterial activity against a broad spectrum of Gram-positive pathogens. A notable development in this class is a novel oxazolidinone agent, MRX-I, which showcases high activity against Gram-positive bacteria while exhibiting a significantly reduced potential for myelosuppression and monoamine oxidase inhibition (MAOI), common adverse effects associated with this class of drugs (Gordeev, M., & Yuan, Zhengyu, 2014). This advancement underscores the ongoing efforts to enhance the therapeutic index of oxazolidinones by mitigating their side effects while preserving their antibacterial efficacy.

Mechanism of Action

Oxazolidinones inhibit bacterial protein synthesis by binding to the ribosomal 50S subunit, a mechanism distinct from that of many other antibacterial classes. This action interferes with the initiation phase of protein synthesis, making oxazolidinones effective against bacteria resistant to other antibiotics. The specificity of oxazolidinones for the bacterial ribosome and the novelty of their target site contribute to their effectiveness against drug-resistant strains and underscore their value in treating infections caused by multi-resistant pathogens (Shinabarger, D., 1999).

Development of Resistance

Although oxazolidinones are potent antibacterial agents, the emergence of resistance, albeit slow, has been observed. Laboratory studies have identified specific mutations in the 23S rRNA of the bacterial ribosome that confer resistance to these agents. These findings are critical for understanding the mechanisms through which bacteria develop resistance to oxazolidinones and for guiding the development of next-generation compounds to circumvent these resistance mechanisms (Shinabarger, D., 1999).

特性

IUPAC Name |

3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4/c1-12-19-17(26-20-12)15-10-22(9-14(15)13-5-3-2-4-6-13)16(23)11-21-7-8-25-18(21)24/h2-6,14-15H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYIAOSJENVYEIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)CN4CCOC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)oxazolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(2-Chloropyridin-3-yl)cyclopropyl]methanol](/img/structure/B2425427.png)

![2-[3-(Trifluoromethyl)phenyl]-4-isothiazoline-3-one](/img/structure/B2425435.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B2425437.png)

![4-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/no-structure.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)